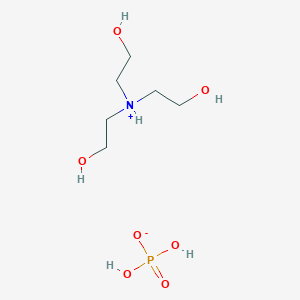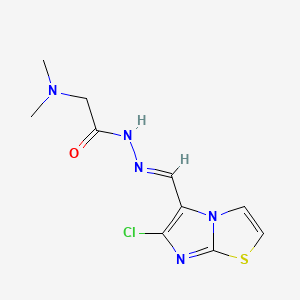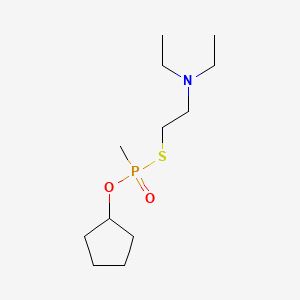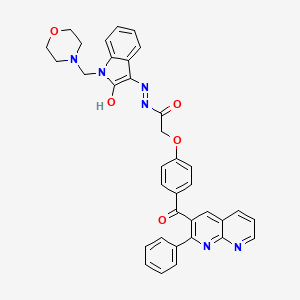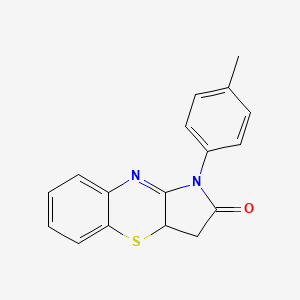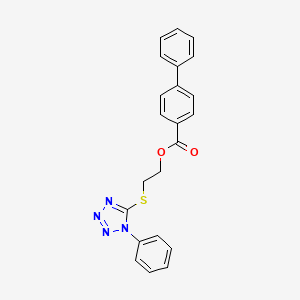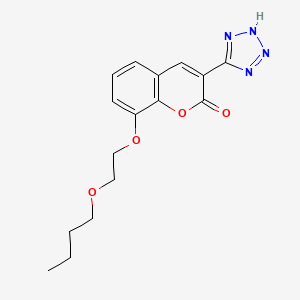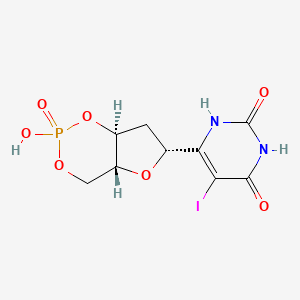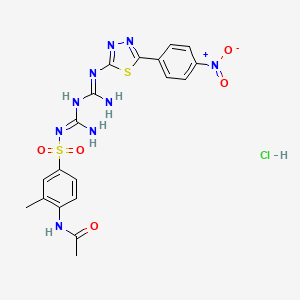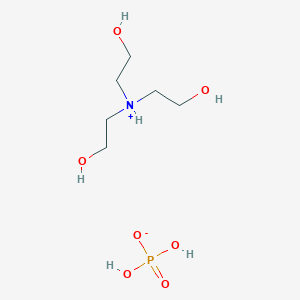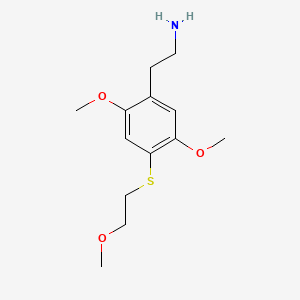
2,5-Dimethoxy-4-((2-methoxyethyl)thio)phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
2C-T-13 is synthesized through a series of chemical reactions starting from 2,5-dimethoxybenzaldehyde. The synthetic route involves the following steps:
Formation of the intermediate: 2,5-dimethoxybenzaldehyde is reacted with nitroethane in the presence of a base to form 2,5-dimethoxy-β-nitrostyrene.
Reduction: The nitrostyrene intermediate is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine.
Thioether formation: The phenethylamine is then reacted with 2-methoxyethyl chloride in the presence of a base to form 2,5-dimethoxy-4-(β-methoxyethylthio)phenethylamine.
Analyse Chemischer Reaktionen
2C-T-13 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrostyrene intermediate can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions under specific conditions.
Wissenschaftliche Forschungsanwendungen
2C-T-13 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods for phenethylamines.
Biology: Researchers study its effects on serotonin receptors to understand the mechanism of action of hallucinogenic compounds.
Medicine: Although not used clinically, it serves as a model compound for studying the pharmacological effects of phenethylamines.
Industry: Its primary use is in research and development rather than industrial applications.
Wirkmechanismus
The hallucinogenic and entheogenic effects of 2C-T-13 are believed to result from its action as an agonist at the 5-HT2A serotonin receptor in the brain. This mechanism is shared by other hallucinogenic tryptamines and phenethylamines. By binding to these receptors, 2C-T-13 alters the normal functioning of serotonin neurotransmission, leading to altered perception and cognition .
Vergleich Mit ähnlichen Verbindungen
2C-T-13 is structurally similar to other compounds in the 2C-T series, such as 2C-T-7 and 2C-T-21. These compounds share a common phenethylamine backbone with variations in the substituents on the aromatic ring and the side chain. The unique feature of 2C-T-13 is the presence of a β-methoxyethylthio group, which distinguishes it from other 2C-T compounds .
Similar Compounds
2C-T-7: 2,5-dimethoxy-4-(n)-propylthio)phenethylamine
2C-T-21: 2,5-dimethoxy-4-(n)-butylthio)phenethylamine
Eigenschaften
CAS-Nummer |
207740-30-5 |
|---|---|
Molekularformel |
C13H21NO3S |
Molekulargewicht |
271.38 g/mol |
IUPAC-Name |
2-[2,5-dimethoxy-4-(2-methoxyethylsulfanyl)phenyl]ethanamine |
InChI |
InChI=1S/C13H21NO3S/c1-15-6-7-18-13-9-11(16-2)10(4-5-14)8-12(13)17-3/h8-9H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
PYJLRNOGMKMRTK-UHFFFAOYSA-N |
Kanonische SMILES |
COCCSC1=C(C=C(C(=C1)OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


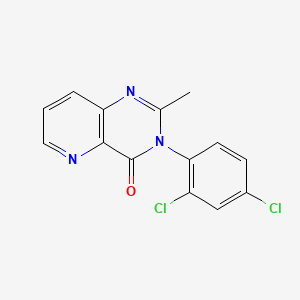
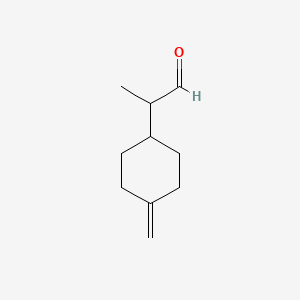
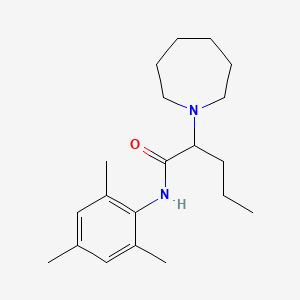
![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
